5-[3-[4-(4-fluorophenoxy)phenyl]-1,2,4-oxadiazol-5-yl]-1H-indole
Overview
Description
CAY10742 is an orally bioavailable oxadiazole antibiotic. It is active against Gram-positive bacteria such as Staphylococcus aureus, Staphylococcus epidermidis, Staphylococcus haemolyticus, Bacillus cereus, Bacillus licheniformis, Enterococcus faecalis, and Enterococcus faecium. This compound is particularly notable for its efficacy against laboratory strains and clinical isolates with varying degrees of resistance to methicillin, vancomycin, linezolid, and other antibiotics .
Mechanism of Action
Target of Action
The primary target of CAY10742 is the IKKβ (IκB kinase β), a crucial enzyme in the NF-κB signaling pathway . IKKβ plays a significant role in regulating the immune response to infection and is involved in cellular responses to stimuli such as stress, cytokines, free radicals, heavy metals, ultraviolet irradiation, and bacterial or viral antigens .
Mode of Action
CAY10742 interacts with its target, IKKβ, by inhibiting its activities . This inhibition prevents the downstream signaling of the NF-κB pathway, which is often associated with inflammation and cancer .
Biochemical Pathways
The compound affects the NF-κB signaling pathway. By inhibiting IKKβ, CAY10742 prevents the phosphorylation and subsequent degradation of IκB proteins. This action blocks the translocation of NF-κB transcription factors into the nucleus, thereby inhibiting the expression of NF-κB regulated genes . These genes are often involved in inflammatory and immune responses, cellular growth, and apoptosis.
Result of Action
CAY10742 has been shown to induce apoptosis in human colon cancer cells . This is indicated by the activation of caspase-8, -9, and -3, and the cleavage of poly (ADP ribose) polymerase-1 (PARP-1). The compound also induces the release of cytochrome c, apoptosis-inducing factor (AIF), and endonuclease G by damaging mitochondria, resulting in caspase-dependent and -independent apoptotic cell death .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CAY10742 involves the formation of an oxadiazole ring, which is a common motif in many antibioticsThe reaction conditions often involve the use of solvents like dimethylformamide (DMF) and dimethyl sulfoxide (DMSO), with temperatures carefully controlled to ensure the correct formation of the desired product .
Industrial Production Methods
Industrial production of CAY10742 would likely follow similar synthetic routes but on a larger scale. This would involve optimizing reaction conditions to maximize yield and purity, as well as implementing stringent quality control measures to ensure consistency across batches. The use of automated reactors and continuous flow systems could further enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
CAY10742 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the oxadiazole ring or other functional groups within the molecule.
Substitution: The compound can undergo substitution reactions, particularly at the fluorophenoxyphenyl group, to form different analogs
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like DMF and DMSO .
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of CAY10742. These derivatives can have different biological activities and properties, making them useful for further research and development .
Scientific Research Applications
CAY10742 has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying the structure-activity relationship of oxadiazole antibiotics.
Biology: The compound is used to investigate the mechanisms of bacterial resistance and to develop new strategies for combating antibiotic-resistant bacteria.
Medicine: CAY10742 is being explored as a potential treatment for infections caused by antibiotic-resistant bacteria, particularly methicillin-resistant Staphylococcus aureus (MRSA).
Industry: The compound is used in the development of new antibiotics and in the study of bacterial pathogenesis
Comparison with Similar Compounds
CAY10742 is unique among oxadiazole antibiotics due to its broad spectrum of activity and its efficacy against resistant strains. Similar compounds include:
Oxadiazole derivatives: These compounds share the oxadiazole core but differ in their substituents, leading to variations in their biological activities.
Linezolid: Another antibiotic used to treat resistant bacterial infections, but with a different mechanism of action.
Vancomycin: A glycopeptide antibiotic used to treat serious bacterial infections, but with limitations due to resistance
CAY10742 stands out due to its oral bioavailability and its ability to combat a wide range of resistant bacteria, making it a valuable tool in the fight against antibiotic resistance .
Properties
IUPAC Name |
3-[4-(4-fluorophenoxy)phenyl]-5-(1H-indol-5-yl)-1,2,4-oxadiazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14FN3O2/c23-17-4-8-19(9-5-17)27-18-6-1-14(2-7-18)21-25-22(28-26-21)16-3-10-20-15(13-16)11-12-24-20/h1-13,24H | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMUZZUGHRTIJT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)C3=CC4=C(C=C3)NC=C4)OC5=CC=C(C=C5)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14FN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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